molecular formula C18H17ClN4O B5890757 1H-1,2,3-Triazole-4-carboxamide, 1-(5-chloro-2-methylphenyl)-5-methyl-N-(3-methylphenyl)- CAS No. 904814-90-0

1H-1,2,3-Triazole-4-carboxamide, 1-(5-chloro-2-methylphenyl)-5-methyl-N-(3-methylphenyl)-

Cat. No.: B5890757
CAS No.: 904814-90-0
M. Wt: 340.8 g/mol
InChI Key: HYIKNCJPDIBBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-1,2,3-triazole core substituted at position 1 with a 5-chloro-2-methylphenyl group, a methyl group at position 5, and a carboxamide group at position 4 linked to a 3-methylphenyl moiety. Its molecular formula is C₁₈H₁₇ClN₄O, with a molecular weight of 340.81 g/mol .

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-11-5-4-6-15(9-11)20-18(24)17-13(3)23(22-21-17)16-10-14(19)8-7-12(16)2/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIKNCJPDIBBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125452
Record name 1-(5-Chloro-2-methylphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-90-0
Record name 1-(5-Chloro-2-methylphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904814-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-methylphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1H-1,2,3-triazole-4-carboxamide, 1-(5-chloro-2-methylphenyl)-5-methyl-N-(3-methylphenyl)- is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H14ClN5O
  • Molecular Weight : 327.76 g/mol
  • CAS Number : 899725-63-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing the 1H-triazole moiety have shown selective cytotoxic activity against various cancer cell lines. A study indicated that derivatives of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibited antiproliferative effects comparable to doxorubicin against different cell lines .

In particular, the compound has been linked to mechanisms involving microtubule destabilization , which is crucial for inhibiting cancer cell proliferation. A study demonstrated that certain triazole derivatives could significantly inhibit microtubule assembly at concentrations as low as 20 µM .

The mechanism by which triazole compounds exert their anticancer effects often involves the inhibition of complex I of the mitochondrial respiratory chain. This inhibition leads to a reduction in ATP production and induces apoptosis in cancer cells. The presence of specific substituents on the triazole ring can enhance or diminish this activity. For instance, modifications to the triazole structure have been shown to affect both the potency and selectivity of these compounds against cancer cells .

Study 1: Cytotoxicity Assessment

A study conducted on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides revealed significant cytotoxic effects on various cancer cell lines. The synthesized compounds were tested for their growth inhibitory effects using standard MTT assays. Results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding the structure-activity relationship (SAR) of triazole derivatives has shown that specific modifications can lead to enhanced biological activity. For example, altering substituents on the phenyl groups attached to the triazole ring was found to significantly influence both anticancer efficacy and selectivity against different cancer types .

Data Table: Biological Activity Overview

Biological ActivityCompoundIC50 Value (µM)Cell Line
AntiproliferativeTriazole Derivative A10MDA-MB-231
AntiproliferativeTriazole Derivative B15HepG2
Microtubule InhibitionTriazole Derivative C20A549

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target molecule have been evaluated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.

Case Study:
A study demonstrated that a related triazole compound inhibited the growth of various cancer cell lines with an IC50 value in the low micromolar range. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring significantly enhanced anticancer activity, suggesting that the 5-chloro-2-methylphenyl group may contribute to its potency .

Antimicrobial Properties

Triazole compounds are recognized for their broad-spectrum antimicrobial activity. The compound of interest has been tested against various bacterial and fungal strains, showing promising results as an effective antimicrobial agent.

Data Table: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

These findings suggest that modifications to the triazole core can enhance antimicrobial activity, making it a candidate for further development as an antibiotic .

PXR Inhibition

The compound has been identified as a potent inhibitor of the pregnane X receptor (PXR), which plays a crucial role in drug metabolism and transport. Inhibition of PXR can lead to reduced drug-drug interactions and improved therapeutic efficacy.

Case Study:
A recent publication highlighted the design and optimization of triazole derivatives as PXR antagonists. The compound exhibited low nanomolar IC50 values for binding to PXR, indicating its potential utility in mitigating adverse drug interactions in polypharmacy scenarios .

Data Table: PXR Binding Affinity

CompoundBinding Affinity (IC50)Activity Type
Compound 10.65 µMInverse Agonist
Compound 20.21 µMAntagonist
Compound 30.48 µMAgonist

This data underscores the compound's role as a selective PXR modulator with potential applications in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Triazole Position 1) Amide Substituent (N-Linked) Key Functional Groups Biological Activity/Applications Reference
1-(5-Chloro-2-methylphenyl)-5-methyl-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-Chloro-2-methylphenyl 3-Methylphenyl Cl, CH₃ Potential Wnt/β-catenin inhibition*
1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (LELHOB) 4-Chlorophenyl Oxazolylmethyl Cl, oxazole Anticancer (structural analog)
1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl 4-Methylphenyl CH₃ (×2) Unspecified (lipophilicity study)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl NH₂, Cl (×2) Antiproliferative (renal cancer)
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chloro-4-methylphenyl 2-Methylphenyl Cl, CH₃ (×2) Structural analog (no activity reported)
1-(5-Chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-Chloro-2-methylphenyl 3-Methoxyphenyl Cl, OCH₃ Enhanced solubility*

Notes:

  • Chlorine vs. Methyl groups offer steric bulk without significant electronic effects .
  • Amide Substituents : The 3-methylphenyl group in the target compound provides moderate steric hindrance, while analogs with methoxy (e.g., ) or oxazolylmethyl (e.g., ) groups improve solubility or target specificity.
  • Amino Substitution: The 5-amino derivative in demonstrates enhanced antiproliferative activity, suggesting that electron-donating groups at position 5 may improve bioactivity.

Q & A

Q. What are the optimized synthetic routes for 1H-1,2,3-triazole-4-carboxamide derivatives, and how do reaction conditions influence yield and purity?

The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to its regioselectivity and efficiency for triazole ring formation . Key steps include:

  • Precursor preparation : Use halogenated aryl azides and terminal alkynes with carboxamide backbones.
  • Reaction optimization : Solvents like dimethylformamide (DMF) or acetonitrile, temperatures between 60–80°C, and catalysts such as CuI or TBTA (tris(benzyltriazolylmethyl)amine) improve yields (typically 70–85%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • NMR : 1^1H NMR peaks at δ 7.8–8.2 ppm confirm triazole protons, while δ 2.1–2.5 ppm signals correspond to methyl groups on aryl rings. 13^{13}C NMR peaks near 160–165 ppm indicate carboxamide carbonyls .
  • Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+^+ for C18_{18}H17_{17}ClN4_4O: 340.81) validates molecular integrity .
  • HPLC : Retention times (e.g., 7.2–7.5 min with C18 columns) and ≥98% purity thresholds are critical for biological assays .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL refinement resolve structural ambiguities in triazole-based carboxamides, and what challenges arise during data interpretation?

  • Structure solution : SHELXD/SHELXE pipelines for phase determination and SHELXL for refinement are standard .
  • Challenges : Disordered solvent molecules or flexible substituents (e.g., methyl groups) require constrained refinement. Twinning (e.g., pseudo-merohedral cases) demands BASF parameter adjustments in SHELXL .
  • Validation : Rint_{\text{int}} < 5% and GooF ≈ 1.0 ensure reliability. Hydrogen-bonding networks (e.g., N–H···O=C interactions) stabilize crystal packing .

Q. What computational approaches are validated for predicting the pharmacokinetic properties of this compound, and how do substituent variations affect these predictions?

  • ADMET modeling : SwissADME or QikProp predict moderate LogP (2.8–3.2) and aqueous solubility (≈50 μM), influenced by chloro/methyl substituents .
  • Docking studies : Molecular dynamics (AutoDock Vina) reveal interactions with targets like β-catenin (binding affinity ≈ −9.2 kcal/mol), where 5-methyl and chloro groups enhance hydrophobic contacts .

Q. How should researchers address contradictory bioactivity data across different assay systems for this compound?

  • Assay standardization : Validate cytotoxicity (MTT vs. resazurin assays) using consistent cell lines (e.g., HCT-116 vs. HEK293) and normalization to positive controls (e.g., doxorubicin) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (p < 0.01) to resolve discrepancies. For example, IC50_{50} variations (e.g., 12 μM vs. 25 μM) may stem from differential protein expression in cell models .

Q. What strategies improve regioselectivity in triazole ring formation during synthesis, particularly when introducing halogenated aryl groups?

  • Catalyst tuning : Cu(I) with TBTA directs 1,4-regioselectivity in CuAAC, while Ru catalysts favor 1,5-isomers for comparative studies .
  • Steric effects : Bulky substituents (e.g., 3-methylphenyl) reduce side reactions. Microwave-assisted synthesis (100°C, 10 min) enhances regiocontrol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.